Amisulpride Impurity B

Description

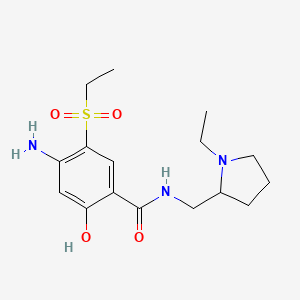

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIBUXBARDPHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanisms of Amisulpride Impurity B

Degradation Pathways of Amisulpride (B195569) Leading to Impurity B Formation

Photolytic Degradation Studies

The photostability of a pharmaceutical compound is a critical parameter assessed during forced degradation studies. Investigations into the behavior of Amisulpride under photolytic stress have been conducted to identify potential degradation products.

Studies exposing Amisulpride to various light sources, including UV-A radiation (365 nm) and simulated solar radiation, have led to the identification of several photodegradation products. researchgate.netnih.gov The identified pathways primarily involve modifications such as dealkylation of the pyrrolidine (B122466) ring's nitrogen atom, hydroxylation of the phenyl ring, and cleavage of the bond between the cyclohexyl moiety and the ethylene (B1197577) chain. researchgate.net One study identified four distinct photodegradation products in a methanolic solution under UV-A light. researchgate.net Another investigation under simulated solar radiation identified nine transformation products. researchgate.net However, a critical review of the structures of these identified photoproducts reveals that Amisulpride Impurity B is not among them. researchgate.net The primary transformation leading to Impurity B is O-demethylation, a pathway not observed in these photolytic studies.

Furthermore, a stability-indicating method development study subjected Amisulpride to UV light at 254 nm for 24 hours and reported that no degradation products were formed under these specific conditions. sphinxsai.com In contrast, another study that exposed a powdered form of the drug to sunlight for 48 hours observed a total degradation of 9.50%, with a major impurity peak appearing at 0.12%, though this degradant was not structurally identified as Impurity B. turkjps.org

These findings suggest that direct photolysis is not a primary pathway for the formation of this compound under the tested conditions.

Thermal and Humidity Stress Degradation Investigations

Thermal and hydrolytic stability are crucial for determining appropriate storage and handling conditions for a drug substance. Forced degradation studies of Amisulpride have explored its stability under various thermal and humidity-related conditions.

One study investigating thermal degradation exposed solid Amisulpride to a temperature of 110°C for 24 hours. The analysis concluded that no degradation products were formed under this specific thermal stress. sphinxsai.com However, a different study conducted at a lower temperature of 70°C for 48 hours reported a total degradation of 7.50%, with a major unidentified impurity accounting for 5.78% of the degraded material. turkjps.org

More severe thermal analysis using thermogravimetry (TG/DTG) shows that Amisulpride undergoes significant decomposition in two main steps, but at much higher temperatures, typically between 202°C and 727°C. google.com These studies focus on the complete pyrolysis of the molecule rather than the formation of structurally related impurities like Impurity B.

Regarding hydrolysis, which simulates the effect of humidity, studies have been conducted under neutral, acidic, and basic conditions. One comprehensive study reported that four degradation products were formed across various stress conditions (acidic, basic, oxidative, photolytic, aqueous, and thermal). researchgate.net A significant new degradant was noted specifically under acidic hydrolysis conditions (4M HCl at 70°C for 5 hours). researchgate.net Given that the conversion of Amisulpride to Impurity B involves O-demethylation of an aryl methyl ether, an acid-catalyzed hydrolysis is a chemically plausible mechanism for its formation. While some studies did not observe degradants under their specific hydrolytic conditions sphinxsai.com, the findings from more rigorous acidic stress tests suggest this is a likely pathway for the generation of this compound.

The following table summarizes the findings of a forced degradation study on Amisulpride, showing the extent of degradation under various stress conditions.

| Stress Condition | Parameters | Total Degradation (%) | Major Impurity (%) |

| Acidic | 1M HCl, 80°C, 2 hr | 7.95 | 6.22 |

| Alkali | 0.1M NaOH, 80°C, 2 hr | 4.27 | 0.40 |

| Oxidative | 6% v/v H₂O₂, 80°C, 2 hr | 1.90 | 2.00 |

| Thermal | Dry Heat, 70°C, 48 hr | 7.50 | 5.78 |

| Photolytic | Sunlight, 48 hr | 9.50 | 0.12 |

| Data sourced from Dabhi et al., 2013. turkjps.org Note: The major impurities were not structurally identified in this study. |

Theoretical and Computational Approaches for Impurity Prediction

In modern pharmaceutical analysis, theoretical and computational methods are increasingly used to predict, identify, and understand the formation of impurities. These in silico techniques can accelerate research and provide insights where experimental data is limited. nih.gov

Reaction pathway modeling uses computational chemistry to simulate potential chemical reactions and determine their feasibility. For this compound, the central reaction is the O-demethylation of the parent molecule. This transformation involves the cleavage of the methyl-oxygen bond of the methoxy (B1213986) group attached to the benzamide (B126) ring.

A plausible mechanism, particularly under acidic hydrolysis, involves the protonation of the methoxy group's oxygen atom. This step makes the methyl group susceptible to nucleophilic attack by water or a counter-ion, leading to the cleavage of the C-O bond and the formation of the 2-hydroxy group characteristic of Impurity B.

Structure-Activity Relationship (SAR) analysis establishes a connection between a molecule's chemical structure and its biological activity or, in this context, its chemical reactivity and propensity to degrade. By analyzing the structural features of Amisulpride, one can make predictions about its stability and the types of impurities that are likely to form.

The structure of Amisulpride contains several functional groups susceptible to degradation:

Aryl Methoxy Group: The 2-methoxy group is a key feature. Aryl methyl ethers are known to be liable to O-demethylation, particularly under acidic conditions. The electronic environment of the benzene (B151609) ring, influenced by the amino and ethylsulfonyl substituents, modulates the reactivity of this group. SAR analysis would suggest that this is a primary site for hydrolytic degradation leading to Impurity B.

Sulfone Group: The ethylsulfonyl group is generally stable but can be involved in certain degradation pathways under extreme conditions.

Amide Linkage: Amide bonds can be susceptible to hydrolysis under both acidic and basic conditions, which could lead to cleavage of the side chain.

Pyrrolidine Ring: The aliphatic amine within the pyrrolidine ring can be a site for oxidation.

A Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the likelihood of Impurity B formation. Such a model would use molecular descriptors (e.g., electronic properties, steric factors) for Amisulpride and related analogues to build a mathematical relationship with the observed rate of impurity formation. This would enable the prediction of how structural modifications to the Amisulpride molecule might enhance its stability and reduce the formation of Impurity B.

Synthesis and Structural Elucidation of Amisulpride Impurity B Reference Standards

Synthetic Methodologies for Controlled Preparation of Impurity B

The synthesis of Amisulpride (B195569) Impurity B, chemically known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, as a reference standard necessitates controlled and selective chemical processes. synzeal.com These methods are designed to produce the impurity with high purity and yield, which is essential for its use in analytical applications.

Optimization of Reaction Conditions for Purity and Yield

A key synthetic route for preparing Amisulpride Impurity B involves the selective demethylation of the parent compound, Amisulpride (4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide). wipo.int The optimization of reaction parameters is critical to maximize yield and purity. A patented method highlights the use of boron tribromide as a demethylating agent. wipo.int The precise control of temperature, reaction duration, and pH during work-up are crucial for the success of this transformation. wipo.int Deviations can lead to incomplete reactions or the formation of unwanted byproducts.

Post-synthesis purification is typically achieved through recrystallization. A two-stage process involving crude precipitation followed by recrystallization from a solvent such as ethyl acetate (B1210297) can significantly enhance the final purity of the compound to ≥99.2%.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound via Demethylation

| Parameter | Optimal Range/Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | -10 to 0 °C (reagent addition) | Controls reaction rate and minimizes side reactions. wipo.int |

| 22 to 25 °C (reaction) | Ensures complete conversion of the starting material. wipo.int | |

| Reaction Time | 1 hour (reagent addition) | Gradual addition prevents temperature spikes and side reactions. wipo.int |

| Catalyst | Boron Tribromide | Effectively cleaves the methyl ether without affecting other functional groups. wipo.int |

| Solvent | Organic Solvent A | Forms a uniform liquid phase system for full contact and uniform reaction. wipo.int |

| Work-up pH | 8-10 (adjusted with alkali lye) | Facilitates the isolation of the phenolic product. wipo.int |

Design of Selective Synthetic Routes for Impurity B

The primary challenge in synthesizing this compound is the selective conversion of the methoxy (B1213986) group of Amisulpride to a hydroxyl group. The use of boron tribromide represents a highly selective route. wipo.int This reagent is a powerful Lewis acid known for its efficacy in cleaving aryl methyl ethers. The reaction proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, releasing the desired phenol.

This targeted approach contrasts with the non-selective formation of impurities that can occur during the multi-step synthesis of Amisulpride itself. google.comgoogle.com By starting with the final, highly pure drug substance (Amisulpride) and inducing a specific chemical transformation, a reference standard for Impurity B can be reliably prepared. wipo.int

Advanced Spectroscopic Characterization for Structural Assignment

Unequivocal structural confirmation of synthesized this compound is achieved through a combination of advanced spectroscopic techniques. researchgate.net These methods provide detailed information about the molecular structure, functional groups, and exact mass, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net For this compound, the key distinguishing feature in the ¹H NMR spectrum, when compared to Amisulpride, is the absence of the characteristic singlet for the methoxy (-OCH₃) protons and the appearance of a new signal corresponding to the phenolic hydroxyl (-OH) proton. Similarly, the ¹³C NMR spectrum would show the absence of the methoxy carbon signal. While detailed experimental spectra are found in certificates of analysis for reference standards, a table of expected chemical shifts can be compiled based on the known structure. daicelpharmastandards.compharmaffiliates.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrrolidine (B122466) & Ethyl Protons | ¹H | 1.0 - 3.5 | Complex multiplets for the ethyl and pyrrolidine ring protons. |

| Aromatic Protons | ¹H | 6.5 - 8.0 | Signals for the two protons on the benzene (B151609) ring. |

| Amide NH | ¹H | ~8.0 - 8.5 | Broad singlet, position can be variable. |

| Amine NH₂ | ¹H | ~5.0 - 6.0 | Broad singlet for the two amino protons. |

| Phenolic OH | ¹H | ~9.0 - 10.0 | Signal for the hydroxyl group, absent in Amisulpride. |

| Carbonyl Carbon (C=O) | ¹³C | ~170 - 173 | Amide carbonyl carbon. |

| Aromatic Carbons | ¹³C | 110 - 160 | Signals for the six carbons of the benzene ring. |

High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation

HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₆H₂₅N₃O₄S), the computed exact mass is 355.1566 Da. nih.gov Experimental analysis using techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has shown a precursor ion [M-H]⁻ at an m/z of 354.1493, which aligns with the expected mass. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, providing data that helps to confirm the molecule's structure. The fragmentation pattern is a unique fingerprint of the compound.

Table 3: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Adduct | Fragmentation Mode | Key Fragment Ions (m/z) |

|---|

Data obtained from LC-ESI-QTOF analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show distinct absorption bands confirming the presence of its key functional groups. A significant feature would be a broad absorption band for the O-H stretch of the phenolic group, which is absent in the parent drug, Amisulpride.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch, broad | ~3200 - 3600 |

| Amine N-H | Stretch | ~3300 - 3500 |

| Amide C=O | Stretch | ~1650 |

Chromatographic Purity Assessment of Synthesized Reference Materials

The purity of synthesized this compound reference standards is a critical parameter, ensuring their suitability for use in the quantitative analysis of impurities in the active pharmaceutical ingredient (API), Amisulpride. venkatasailifesciences.comsynzeal.com High-performance liquid chromatography (HPLC) is the predominant technique for assessing the purity of these reference materials. sphinxsai.com

Several studies have detailed the development and validation of isocratic and gradient reverse-phase HPLC (RP-HPLC) methods for the separation and quantification of Amisulpride and its impurities, including Impurity B. sphinxsai.comjocpr.com These methods are designed to be specific, ensuring that this compound is well-resolved from the parent drug and other related substances. sphinxsai.comwisdomlib.org

A common approach involves using a C18 stationary phase, which is effective for separating compounds of varying polarity. sphinxsai.comresearchgate.net The mobile phase composition is a key factor in achieving the desired separation. One established method utilizes a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), which allows for the successful separation of Amisulpride and Impurity B. researchgate.net Another method employs a mobile phase of 0.03M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile in a 67:33 (v/v) ratio. researchgate.net

The retention time of this compound is consistently longer than that of Amisulpride in these reversed-phase systems. In one study, the retention times for Amisulpride and Impurity B were reported as 28.49 minutes and 32.45 minutes, respectively, achieving a resolution greater than 3.0, which indicates a high degree of separation. sphinxsai.comresearchgate.net

The development of these chromatographic methods often follows International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. sphinxsai.com Validation of the analytical method includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com For instance, in one validated method, the LOD and LOQ for Amisulpride were found to be 0.0175 µg/mL and 0.0577 µg/mL, respectively, demonstrating the method's sensitivity. jocpr.com

The purity of the synthesized this compound reference standard is typically determined by calculating the area percentage of the main peak in the chromatogram. A high purity level, often exceeding 99%, is desirable for a reference standard.

Below are interactive tables summarizing typical HPLC conditions and purity assessment results for this compound.

Table 1: Example of HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Chromatographic System | Isocratic Shimadzu system with LC-20 AT pump and SPD-20A UV detector sphinxsai.comresearchgate.net |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) sphinxsai.comresearchgate.net |

| Mobile Phase | 0.03M Potassium dihydrogen orthophosphate buffer (pH 6.5) : Acetonitrile (67:33, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min sphinxsai.comresearchgate.net |

| Column Temperature | 40°C sphinxsai.comresearchgate.net |

| Detection Wavelength | 263 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

Table 2: Illustrative Chromatographic Purity Data

| Compound | Retention Time (min) | Resolution (with Amisulpride) | Purity (%) |

| Amisulpride | 28.49 sphinxsai.comresearchgate.net | N/A | N/A |

| This compound | 32.45 sphinxsai.comresearchgate.net | > 3.0 sphinxsai.comresearchgate.net | > 99.0 |

The successful chromatographic purity assessment confirms that the synthesized this compound reference material is of sufficient quality for its intended use in pharmaceutical analysis and quality control. venkatasailifesciences.comsynzeal.com

Analytical Methodologies for Quantification and Impurity Profiling of Amisulpride Impurity B

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, is the predominant technique for the analysis of Amisulpride (B195569) and its related substances, including Impurity B. The selection of the appropriate chromatographic method is crucial for achieving the required selectivity, sensitivity, and resolution between the active pharmaceutical ingredient (API) and its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the routine quality control of Amisulpride, offering reliable separation of the API from its impurities. The development of a suitable HPLC method involves the careful optimization of several key parameters.

The choice of the stationary phase is fundamental to achieving successful chromatographic separation. For Amisulpride and its impurities, which are moderately polar compounds, reversed-phase HPLC is the most common approach.

C18 and C8 Columns: Octadecylsilane (C18 or ODS) and octylsilane (B1236092) (C8) bonded silica (B1680970) gels are the most frequently used stationary phases. sphinxsai.com C18 columns, in particular, have demonstrated effective separation of Amisulpride from Impurity B. researchgate.net The main challenge in chromatographic development is often achieving adequate separation of Impurity B from the main Amisulpride peak using standard ODS columns. sphinxsai.com Various brands of C18 columns, such as Phenomenex C18 and Inertsil ODS, have been successfully utilized in validated methods. jddtonline.infobbrc.in

Specialty Columns: In some cases, specialty reversed-phase columns with low silanol (B1196071) activity, like Newcrom R1, are proposed to improve peak shape and resolution. sielc.com

A typical column configuration for this analysis is a 250 mm x 4.6 mm column with a 5 µm particle size, which provides a good balance between resolution and analysis time. sphinxsai.comresearchgate.netresearchgate.net

The mobile phase composition, including the organic modifier, aqueous component, pH, and any additives, is optimized to achieve the desired retention and selectivity.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase for the analysis of Amisulpride impurities. jddtonline.infodaicelpharmastandards.com

Aqueous Phase and pH Control: The aqueous component typically consists of a buffer to control the pH and ensure consistent ionization of the analytes. Phosphate (B84403) buffers are commonly used. jddtonline.infonih.gov The pH of the mobile phase is a critical parameter that affects the retention time and peak shape of ionizable compounds like Amisulpride and its impurities.

Ion-Pair Chromatography: To improve the retention and resolution of polar or ionic compounds on a reversed-phase column, ion-pair chromatography can be employed. One developed method utilizes sodium octanesulphonate as an ion-pair reagent in the mobile phase to facilitate the separation of Amisulpride and Impurity B. researchgate.net

Elution Mode: Both isocratic and gradient elution can be used. Isocratic methods, which use a constant mobile phase composition, are often preferred for routine quality control due to their simplicity and robustness. sphinxsai.comresearchgate.netresearchgate.net An established isocratic method successfully separates Amisulpride and Impurity B with retention times of 28.49 minutes and 32.45 minutes, respectively, achieving a resolution greater than 3.0. sphinxsai.comresearchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, can be used to optimize analysis time, especially for complex samples containing impurities with a wide range of polarities. oup.com

Table 1: Example of Isocratic HPLC Method Parameters for Amisulpride Impurity B Separation

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18, 250 x 4.6 mm, 5µm | sphinxsai.comresearchgate.net |

| Mobile Phase | Methanol and Buffer (Octane-1-sulfonic acid sodium salt) (70:30 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | jddtonline.info |

| Detection | UV at 278 nm | researchgate.net |

| Retention Time (Amisulpride) | 28.49 min | sphinxsai.comresearchgate.net |

| Retention Time (Impurity B) | 32.45 min | sphinxsai.comresearchgate.net |

| Resolution | > 3.0 | sphinxsai.comresearchgate.net |

The selection of a suitable detector is based on the physicochemical properties of the analyte.

UV-Vis and Diode Array Detectors (DAD): Amisulpride and its impurities contain chromophores that absorb ultraviolet (UV) radiation, making UV-Vis detection the most common choice. Wavelengths between 248 nm and 280 nm have been reported for detection. jddtonline.infoturkjps.org A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. This capability is useful for peak identification and for assessing peak purity, ensuring that a chromatographic peak corresponds to a single component and is not co-eluted with other impurities. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant advantages over conventional HPLC for impurity profiling.

Improved Resolution and Speed: UHPLC provides much higher efficiency and resolution, allowing for better separation of closely eluting impurities. oup.com The analysis times are also significantly shorter, often under 10 minutes, which increases sample throughput. turkjps.orgresearchgate.net A stability-indicating UPLC method was developed using a C18 column (100x2.1 mm, 1.7 µm) with a run time of just 3 minutes. turkjps.org

Enhanced Sensitivity: The sharper and narrower peaks generated by UHPLC lead to greater peak heights and thus improved sensitivity, which is crucial for the detection and quantification of trace-level impurities. turkjps.org

Coupling with Mass Spectrometry: UHPLC is frequently coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems. oup.comnih.govmendeley.com This combination is a powerful tool for the untargeted impurity profiling of pharmaceuticals, allowing for the identification and structural elucidation of unknown impurities based on their accurate mass and fragmentation patterns. oup.comresearchgate.netmendeley.com In one study, a UHPLC-HRMS method was used to identify six impurities of Amisulpride, including a previously uncharacterized one. oup.comnih.gov

Table 2: Example of UPLC Method Parameters for Amisulpride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Acquity BEH C18, 100 x 2.1 mm, 1.7 µm | turkjps.org |

| Mobile Phase | Buffer (2 mL Orthophosphoric acid in 1L water) and Acetonitrile (50:50 v/v) | turkjps.org |

| Flow Rate | 0.20 mL/min | turkjps.org |

| Detection | Photodiode Array (PDA) at 280 nm | turkjps.org |

| Run Time | 3.0 min | turkjps.org |

| Limit of Detection (LOD) | 0.1 µg/mL | turkjps.org |

| Limit of Quantification (LOQ) | 0.3 µg/mL | turkjps.org |

Gas Chromatography (GC) for Volatile Related Substances (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application for analyzing Amisulpride and its impurities, like Impurity B, is limited. These compounds are large, polar, and have low volatility, making them unsuitable for direct GC analysis.

A validated GC/MS method for the determination of Amisulpride in blood has been reported, but it requires a derivatization step to increase the volatility of the analyte. nih.govresearchgate.net In this method, Amisulpride was derivatized using heptafluorobutyric anhydride (B1165640) (HFBA) prior to injection into the GC system. nih.govresearchgate.net While feasible, the need for derivatization adds complexity to the sample preparation process and may introduce potential variability. Therefore, GC is not considered a primary or routine method for the impurity profiling of this compound in pharmaceutical quality control, where LC methods offer a more direct and straightforward approach.

Hyphenated Techniques for Identification and Quantification

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the separation, identification, and quantification of impurities in complex mixtures like pharmaceutical preparations. For this compound, liquid chromatography and gas chromatography, coupled with mass spectrometry, are the most effective and widely used approaches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method recommended for the analysis of this compound, especially when dealing with low concentrations. This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification provided by tandem mass spectrometry.

High-performance liquid chromatography (HPLC) is frequently used for impurity profiling of amisulpride. An isocratic HPLC method using a reversed-phase C18 column can effectively separate Amisulpride from its Impurity B. researchgate.netsphinxsai.com In one such method, the retention times for Amisulpride and Impurity B were found to be 28.49 minutes and 32.45 minutes, respectively, achieving a resolution greater than 3.0, which indicates a good separation between the two peaks. researchgate.netsphinxsai.com The use of an ion-pair reagent, such as sodium octanesulfonate, can further enhance the separation on a C18 column. researchgate.net

For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer is the preferred approach. Ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is another powerful tool for assessing the purity of pharmaceutical products and identifying impurities like this compound. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of the impurity.

Table 1: Example LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic System | HPLC or UHPLC |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netsphinxsai.com |

| Mobile Phase | A suitable mixture of buffer and organic solvent (e.g., acetonitrile) researchgate.net |

| Flow Rate | Typically 1.0 mL/min researchgate.net |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

While LC-MS is more common for non-volatile and thermally labile compounds like amisulpride and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the analyte can be derivatized to become volatile. However, for a compound like this compound, which is a relatively large and polar molecule, LC-MS is generally the more direct and suitable technique.

There is limited specific information available in the public domain regarding the direct analysis of this compound using GC-MS, likely due to its non-volatile nature. Derivatization would be a necessary step to increase its volatility for GC analysis, which can add complexity and potential for analytical errors. Therefore, LC-MS/MS remains the more prevalent and recommended hyphenated technique.

Analytical Method Validation Protocols for Impurity B Quantification

Validation of the analytical method is essential to ensure that the chosen method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures. For the quantification of this compound, the validation protocol must include studies on specificity, linearity, range, accuracy, and precision.

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be present, such as the main API, other impurities, and degradation products. sphinxsai.com In the context of this compound, the analytical method must be able to distinguish it from amisulpride and any other related substances.

This is typically achieved by spiking the drug substance with a known amount of Impurity B and demonstrating that the chromatographic peak for the impurity is well-resolved from the peak of the main compound and other potential impurities. A resolution value of greater than 2 is generally considered adequate. One study demonstrated a resolution of over 3.0 between amisulpride and Impurity B, indicating excellent specificity. researchgate.netsphinxsai.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed to show that the impurity peak is not interfered with by any degradation products. researchgate.netsphinxsai.com

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is determined by analyzing a series of solutions with different concentrations of the impurity. A calibration curve is then constructed by plotting the instrument response against the concentration, and the correlation coefficient (r²) is calculated. A value of 0.999 is considered indicative of good linearity. sphinxsai.com

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will depend on the expected level of the impurity in the drug substance.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of this compound is added to a sample matrix, and the percentage of the added impurity that is recovered by the analytical method is calculated. Acceptable recovery is typically within 98-102%.

Table 2: Example Validation Data for this compound Quantification

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 sphinxsai.com |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL sphinxsai.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 or 12:1 | 1.1 µg/mL sphinxsai.com |

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (or intra-assay precision) refers to the precision of the method over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day.

Intermediate precision (or inter-assay precision) assesses the variation within the same laboratory, but on different days, with different analysts, or with different equipment. One study reported an inter-assay reproducibility (coefficient of variation) for a related analysis of between 2.8% and 11.3%. researchgate.net For impurity quantification, the %RSD for precision studies should typically be less than 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method that define its sensitivity. The LOD represents the lowest concentration of an analyte—in this case, this compound—that can be reliably detected, though not necessarily quantified with precision and accuracy. benthamopen.com The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, making it a crucial parameter for the quantitative determination of impurities. benthamopen.com

These limits are commonly established based on the signal-to-noise (S/N) ratio of the analytical instrument's response. According to International Council for Harmonisation (ICH) guidelines, a signal-to-noise ratio of approximately 3:1 is generally considered acceptable for estimating the LOD, while a ratio of 10:1 is used for the LOQ. sphinxsai.comeuropa.eu

In the context of this compound, a specific isocratic liquid chromatographic method has been developed and validated for its separation from the parent drug, Amisulpride. sphinxsai.com This method successfully separated this compound, which is identified in the British Pharmacopoeia. sphinxsai.com For this particular impurity, the LOD and LOQ were determined using the S/N ratio methodology. sphinxsai.com The study reported an LOD of 0.5 µg/ml and an LOQ of 1.1 µg/ml, based on S/N ratios of 4 and 12, respectively. sphinxsai.com

Table 1: LOD and LOQ for this compound

| Analyte | Analytical Method | Basis of Calculation | LOD (µg/ml) | LOQ (µg/ml) | Source |

|---|---|---|---|---|---|

| This compound | Isocratic Liquid Chromatography | Signal-to-Noise Ratio (S/N) | 0.5 | 1.1 | sphinxsai.com |

Robustness and System Suitability Evaluation

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eubbrc.in Evaluating robustness is a critical component of method validation, ensuring that the method is dependable under the routine variations that can occur in a quality control laboratory. wisdomlib.org

For HPLC methods, typical variations include changes in:

Mobile phase flow rate. bbrc.in

pH of the mobile phase buffer. sphinxsai.com

Percentage of organic solvent in the mobile phase. sphinxsai.combbrc.in

Column temperature. jddtonline.info

Using a different column lot. turkjps.org

A study detailing the separation of Amisulpride and this compound demonstrated the method's robustness by intentionally altering key parameters. sphinxsai.com The resolution between the two compounds was monitored as the primary indicator of method performance. The results confirmed that the resolution remained greater than 2.0 under all varied conditions, demonstrating the method's reliability. sphinxsai.com

Table 2: Robustness Evaluation for the Separation of Amisulpride and Impurity B

| Parameter Varied | Optimized Condition | Deliberate Variation | Observed Outcome | Source |

|---|---|---|---|---|

| Flow Rate | 1.0 ml/min | 0.8 to 1.2 ml/min | Resolution between Amisulpride and Impurity B remained ≥ 2 | sphinxsai.com |

| Mobile Phase pH | 2.0 | 1.8 to 2.2 | Resolution between Amisulpride and Impurity B remained ≥ 2 | sphinxsai.com |

| Methanol Percentage | Nominal | ± 2% | Resolution between Amisulpride and Impurity B remained ≥ 2 | sphinxsai.com |

System Suitability

Resolution (Rs): A quantitative measure of the separation between two chromatographic peaks. For impurity analysis, baseline separation is critical. A resolution greater than 3.0 was achieved between Amisulpride and Impurity B in the optimized method. sphinxsai.comresearchgate.net

Tailing Factor (Tf): Measures the symmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak, which is ideal for accurate integration.

Theoretical Plates (N): A measure of the column's efficiency. Higher values indicate greater efficiency and sharper peaks.

Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution. A low %RSD (typically <2%) indicates good system precision. wisdomlib.org

Chemometric Strategies in Untargeted Impurity Profiling

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. researchgate.net It is particularly valuable in untargeted impurity profiling, where the goal is to analyze the entire impurity profile of a sample rather than just a few pre-defined impurities. This approach is powerful when combined with data-rich analytical techniques like ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS). nih.govmendeley.com Such hyphenated techniques generate complex datasets that require advanced statistical tools for interpretation. researchgate.net

An untargeted chemometric strategy has been successfully applied to the impurity profiling of Amisulpride pharmaceutical formulations. nih.govoup.com In this approach, chromatographic profiles from different samples were collected and subjected to multivariate analysis, including Principal Component Analysis (PCA) and Partial Least Squares (PLS) analysis. nih.govmendeley.com

Principal Component Analysis (PCA): A data reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components, allowing for the visualization of data patterns, groupings, and outliers. nih.gov

Partial Least Squares (PLS): A regression method that can be used to model the relationship between two sets of variables. The PLS-Discriminant Analysis (PLS-DA) variant is used to build a pattern recognition model that can classify samples based on their chemical profiles. nih.govoup.com

This chemometric methodology allowed researchers to differentiate between various pharmaceutical formulations of Amisulpride and their respective manufacturers. nih.govoup.com Furthermore, the strategy enabled the identification of six known impurities and one previously undescribed impurity of Amisulpride, highlighting its utility in discovering novel related substances. nih.govmendeley.com One specific compound was identified as a primary impurity "marker" for the analyzed formulations. nih.gov

Table 3: Application of Chemometrics in Amisulpride Impurity Profiling

| Component | Description | Source |

|---|---|---|

| Analytical Technique | Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | nih.govmendeley.com |

| Chemometric Models | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA) | nih.govoup.com |

| Primary Objective | Untargeted impurity profiling of Amisulpride pharmaceutical formulations. | researchgate.netnih.gov |

| Key Outcomes | - Differentiation of formulations by manufacturer.

| nih.govmendeley.comoup.com |

Regulatory Frameworks and Quality Control Strategies for Amisulpride Impurity B

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. The control of Amisulpride (B195569) Impurity B is primarily governed by ICH Q3A, Q3B, and M7 guidelines.

ICH Q3A (Impurities in New Drug Substances) Compliance

ICH Q3A provides guidance on the qualification and control of impurities in new drug substances. nih.gov The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug. ich.org For Amisulpride, with a maximum daily dose of 1200 mg, the applicable thresholds fall into the ">2 g/day " category is not applicable, therefore the relevant category is for drug substances with a maximum daily dose of up to 2 g/day . uspnf.com

Thresholds for Impurities in Amisulpride Drug Substance (MDD = 1200 mg)

| Threshold | Level |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg total daily intake (TDI), whichever is lower |

| Qualification Threshold | 0.15% or 1.0 mg total daily intake (TDI), whichever is lower |

This table is based on ICH Q3A(R2) guidelines for a drug with a maximum daily dose over 2g is not applicable, the values are for up to 2g/day.

Any impurity, including Impurity B, found in the Amisulpride drug substance at a level exceeding 0.05% must be reported. If the level exceeds 0.10% or a total daily intake of 1.0 mg (whichever is lower), its structure must be identified. Should the level surpass 0.15% or a 1.0 mg TDI, the impurity must be qualified, meaning its biological safety is established through appropriate studies. ich.org

ICH Q3B (Impurities in New Drug Products) Compliance

ICH Q3B addresses impurities in new drug products, focusing on degradation products that may form during manufacturing or on storage. ikev.org Amisulpride Impurity B, if it is also a degradation product, would be controlled under this guideline. The thresholds are again determined by the MDD.

Thresholds for Degradation Products in Amisulpride Drug Product (MDD = 1200 mg)

| Threshold | Level |

| Reporting Threshold | 0.10% |

| Identification Threshold | 0.2% or 2 mg total daily intake (TDI), whichever is lower |

| Qualification Threshold | 0.2% or 3 mg total daily intake (TDI), whichever is lower |

This table is based on ICH Q3B(R2) guidelines for a drug with a maximum daily dose between >100 mg and 2 g. gmpinsiders.com

For the Amisulpride drug product, any degradation product, including Impurity B, exceeding 0.10% must be reported. Identification is required if levels are above 0.2% or a 2 mg TDI, and qualification is necessary for levels exceeding 0.2% or a 3 mg TDI. gmpinsiders.com

ICH M7 (Genotoxic Impurities) Considerations

In the absence of specific data, a risk assessment would be conducted. This involves in-silico structural analysis to predict potential mutagenicity. If structural alerts are identified, further testing, such as an Ames test, would be required to confirm or negate the genotoxic potential. If found to be mutagenic, stricter control limits, often based on a Threshold of Toxicological Concern (TTC), would be applied.

Pharmacopeial Standards and Monographs (USP, EP, BP, JP)

Major pharmacopeias provide official standards for the quality of medicines. Amisulpride and its impurities are listed in several of these compendia.

European Pharmacopoeia (EP) and British Pharmacopoeia (BP): The European Pharmacopoeia monograph for Amisulpride includes a test for related substances, where this compound is a specified and identified impurity. sigmaaldrich.comsigmaaldrich.com A reference standard for this compound is available from the EP, facilitating its accurate identification and quantification. The monograph sets a specific acceptance criterion for Impurity B.

United States Pharmacopeia (USP): While the USP provides general chapters on the control of organic impurities, a specific monograph for Amisulpride detailing limits for Impurity B was not found in the readily available search results. uspnf.comuspnf.com In such cases, the principles of ICH Q3A/B would be applied.

Japanese Pharmacopoeia (JP): Similar to the USP, specific monograph details for Amisulpride and its impurity limits in the Japanese Pharmacopoeia were not prominently available in the conducted searches. mhlw.go.jp Compliance would likely defer to ICH guidelines.

Risk Assessment and Management Approaches for Impurity B Control

A systematic risk assessment is crucial for controlling this compound. This involves identifying the potential sources of the impurity and implementing strategies to manage its levels.

The formation of this compound, also known as O-Desmethyl Amisulpride, can potentially occur during the synthesis of the Amisulpride API or as a degradation product. daicelpharmastandards.comnih.gov Its chemical structure, 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, indicates it is a demethylated analogue of the parent drug. nih.gov

Risk Management Strategies:

Process Understanding and Control: A thorough understanding of the manufacturing process is essential to identify steps where Impurity B may be formed. daicelpharmastandards.com Control of critical process parameters (CPPs) such as temperature, reaction time, and the quality of raw materials can minimize its formation.

Purification Steps: The manufacturing process for Amisulpride API should include robust purification steps designed to effectively remove Impurity B to acceptable levels.

Stability Studies: Comprehensive stability studies of both the drug substance and the drug product are conducted under various conditions (e.g., temperature, humidity, light) to understand the degradation pathways and the rate of formation of Impurity B over the product's shelf life.

Current Good Manufacturing Practices (cGMP) for Impurity Management

Adherence to Current Good Manufacturing Practices (cGMP) is fundamental to ensuring the consistent quality of pharmaceutical products and managing impurities like this compound. fda.govchromatographyonline.com

Key cGMP aspects for the control of this compound include:

Quality Management System (QMS): A robust QMS ensures that all manufacturing activities are planned, performed, and documented in a controlled manner.

Material Control: Strict controls on starting materials and reagents are necessary to prevent the introduction of substances that could contribute to the formation of Impurity B.

Process Validation: The manufacturing process for Amisulpride must be validated to demonstrate its capability to consistently produce a product that meets its quality attributes, including the limits for Impurity B.

Equipment and Facility Design: Equipment should be appropriately designed and maintained to prevent cross-contamination and degradation of the product. nih.gov

Analytical Method Validation: The analytical methods used to test for this compound must be validated to ensure they are accurate, precise, specific, and sensitive enough to detect the impurity at the required levels.

Documentation and Record-Keeping: Detailed records of all manufacturing and testing activities provide traceability and are essential for investigating any deviations or out-of-specification results related to Impurity B.

Lifecycle Management of Impurities in Pharmaceutical Development

The management of impurities is a critical component throughout the lifecycle of a pharmaceutical product, from initial development to post-approval manufacturing. A proactive and systematic approach is essential to ensure the quality, safety, and efficacy of the final drug product. gmpinsiders.comaquigenbio.com This lifecycle management approach, guided by principles from the International Council for Harmonisation (ICH), involves continuous assessment and control to minimize the presence of unwanted chemicals like this compound. baertschiconsulting.compharmaknowledgeforum.com The core of this strategy is built on scientific understanding and quality risk management. ispe.orgwindows.net

The lifecycle management of an impurity such as this compound can be broken down into key stages, each with specific objectives and regulatory expectations.

Early-Phase Development (Pre-clinical and Phase 1)

During the initial stages of drug development, the primary focus is on identifying and understanding the impurity profile of the active pharmaceutical ingredient (API), in this case, Amisulpride. registech.com While the manufacturing process is still being refined, a preliminary assessment of actual and potential impurities is conducted. baertschiconsulting.com

Identification and Characterization: The first step involves the detection of impurities in early batches of Amisulpride. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to detect and provide initial characterization of substances like this compound. gmpinsiders.compharmaguideline.comlabcompare.com Forced degradation studies are also performed on Amisulpride to understand its degradation pathways and identify potential degradation products that could form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis). registech.com

Preliminary Risk Assessment: A preliminary risk assessment is conducted to evaluate the potential impact of impurities. windows.net For a newly observed impurity like this compound, this involves an initial in-silico toxicological assessment to predict potential risks, such as mutagenicity, based on its chemical structure. baertschiconsulting.com

Initial Control Strategy: The control strategy at this stage is often focused on setting wide acceptance criteria for impurities based on levels observed in batches used for toxicology studies. baertschiconsulting.com The goal is to ensure patient safety in early clinical trials while allowing for flexibility as the manufacturing process evolves. baertschiconsulting.com

Mid-to-Late-Phase Development (Phase 2 and Phase 3)

As development progresses towards commercialization, the manufacturing process for Amisulpride becomes more defined, and the regulatory expectations for impurity control become more stringent. nih.gov

Process Understanding and Root Cause Analysis: A deeper understanding of the manufacturing process is developed to pinpoint the origin of this compound. acs.org This could involve identifying it as a by-product from a specific reaction step, a degradation product formed during processing, or an impurity carried over from a starting material. registech.compharmaguideline.com This knowledge is crucial for developing effective control measures.

Method Validation and Specification Setting: Analytical methods for detecting and quantifying this compound are rigorously validated in accordance with ICH Q2 guidelines to ensure they are accurate, precise, and reliable. gmpinsiders.comslideshare.net Based on the data from clinical trial batches and stability studies, formal specifications with defined acceptance criteria for this compound are established in line with ICH Q3A (for the drug substance) and Q3B (for the drug product) guidelines. europa.eueuropa.eugmp-compliance.orgfda.gov These thresholds are based on the maximum daily dose of the drug. ich.orgeuropa.eu

Impurity Fate and Purge Studies: Studies are conducted to understand the fate of this compound throughout the manufacturing process. baertschiconsulting.com These "purge studies" determine how effectively the impurity is removed by various purification steps, such as crystallization, filtration, or chromatography. pharmaknowledgeforum.comacs.org This data helps justify the control strategy, which may involve controlling the impurity at an earlier intermediate stage rather than in the final API. nih.gov

The following table illustrates how the control strategy for an impurity might evolve through the development lifecycle.

| Development Phase | Key Objectives for Impurity Control | Typical Actions for this compound | ICH Guideline Focus |

| Early Development (Phase 1) | Identify potential impurities, ensure safety for initial clinical trials. | Detect and structurally characterize Impurity B. Conduct forced degradation studies on Amisulpride. Set preliminary acceptance criteria based on toxicology batch data. | ICH Q3A, M7 |

| Late Development (Phase 2/3) | Understand impurity formation, define the commercial process, and set final specifications. | Determine the root cause of Impurity B formation. Conduct fate and purge studies. Validate analytical methods for quantification. Establish and justify official specification limits. | ICH Q3A, Q3B, Q2, Q11 |

| Post-Approval / Commercial | Monitor process performance, manage changes, and ensure consistent product quality. | Continuously monitor levels of Impurity B in commercial batches. Assess the impact of any process changes (e.g., new raw material supplier) on the impurity profile. Implement continuous improvement strategies. | ICH Q10, Q12 |

Post-Approval and Commercial Manufacturing

Once a drug is approved, the focus of lifecycle management shifts to maintaining a state of control and managing any post-approval changes. ispe.org

Continuous Monitoring and Process Verification: The manufacturing process is continuously monitored to ensure that the levels of this compound remain consistently within the established specifications. veeprho.com This is a key component of a robust Pharmaceutical Quality System, as described in ICH Q10. ich.org Data from commercial batches are trended to detect any shifts in the impurity profile that might indicate a process drift or a change in raw material quality.

Change Management: Any proposed changes to the manufacturing process, raw materials, or equipment are evaluated through a formal change control system. nih.gov A risk-based approach, as outlined in ICH Q9, is used to assess the potential impact of the change on the impurity profile of Amisulpride. ispe.org For example, a change in a raw material supplier would necessitate an evaluation to ensure that this compound levels are not adversely affected.

Lifecycle Management Document: As part of modern regulatory approaches like ICH Q12, companies may utilize a Product Lifecycle Management (PLCM) document. ispe.orgich.org This document would outline the established conditions (ECs) critical to process performance and product quality, including the control strategy for this compound. It provides a transparent framework for managing post-approval changes with regulatory authorities. ich.org

The table below outlines a simplified risk assessment and control strategy for an impurity during the lifecycle.

| Lifecycle Stage | Potential Risk Factor | Risk Assessment | Mitigation / Control Strategy |

| Process Development | Formation of this compound due to reaction temperature excursion. | High | Define critical process parameters (CPPs) for temperature; implement strict in-process controls (IPCs). |

| Scale-Up | Inefficient removal of this compound during purification. | Medium | Optimize crystallization conditions; conduct purge studies to confirm removal efficiency at scale. |

| Raw Material Sourcing | Introduction of a precursor to this compound from a new starting material supplier. | Medium | Qualify new suppliers rigorously; test incoming starting materials for the specific precursor. |

| Commercial Manufacturing | Long-term process drift leading to increased levels of this compound. | Low | Implement a continuous process verification program; use statistical process control (SPC) to monitor impurity trends. |

Mitigation and Control Strategies for Amisulpride Impurity B in Drug Production

Process Optimization in Amisulpride (B195569) Manufacturing

Optimizing the synthesis process is a primary strategy for controlling impurities in Amisulpride. daicelpharmastandards.com This involves a multi-faceted approach that addresses raw materials, real-time reaction monitoring, and subsequent purification.

The quality of the starting materials is a cornerstone of impurity control. The synthesis of Amisulpride typically involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with N-ethyl-2-aminomethylpyrrolidine. patsnap.compatsnap.com The purity of these precursors is critical, as impurities in the raw materials can carry through the process or participate in side reactions, leading to the formation of new impurities. daicelpharmastandards.com

Pharmaceutical manufacturers must establish rigorous specifications for all raw materials, intermediates, and reagents. This includes setting strict limits on known and unknown impurities, residual solvents, and water content. A robust supplier qualification program is also essential to ensure a consistent and high-quality supply of starting materials.

Below is a table representing typical quality control specifications for a key Amisulpride intermediate.

| Parameter | Specification Limit | Rationale |

| Assay (by HPLC) | ≥ 99.5% | Ensures the potency and high purity of the intermediate, minimizing the substrate for impurity-forming side reactions. |

| Amisulpride Impurity B | Not Detected (LOD < 0.05%) | Prevents the introduction of the target impurity from intermediate stages. |

| Any Unspecified Impurity | ≤ 0.10% | Controls the overall level of unknown impurities that could affect the final product quality. |

| Water Content | ≤ 0.2% | Excess moisture can lead to undesirable hydrolytic side reactions during synthesis. |

| Residue on Ignition | ≤ 0.1% | Limits the content of inorganic impurities. |

In-process controls (IPCs) are analytical procedures performed during manufacturing to monitor and, if necessary, adjust the process. For Amisulpride synthesis, High-Performance Liquid Chromatography (HPLC) is a key IPC tool. wisdomlib.org It is used to track the consumption of starting materials, the formation of Amisulpride, and the emergence of any impurities, including Impurity B. sphinxsai.com

By sampling the reaction mixture at critical junctures, chemists can ensure the reaction is proceeding as expected. If deviations or an unexpected increase in Impurity B levels are detected, adjustments to parameters like temperature, reaction time, or reagent stoichiometry can be made to steer the reaction back to the desired pathway. This real-time monitoring is crucial for preventing the propagation of impurities to later stages, where they may be more difficult to remove.

Following the chemical synthesis, purification steps are employed to remove any remaining impurities from the crude Amisulpride. Crystallization is a powerful and widely used technique for this purpose. libretexts.org The effectiveness of crystallization depends on the solubility differences between Amisulpride and its impurities in a given solvent system. libretexts.org The process often involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly, causing the pure Amisulpride to crystallize while impurities remain in the mother liquor. libretexts.org

For Amisulpride, a multi-step recrystallization process may be necessary to achieve the high purity required by pharmacopoeial standards. The choice of solvents is critical and is determined through extensive solubility studies. Advanced purification methods like column chromatography can also be employed to separate impurities that are structurally very similar to the API and difficult to remove by crystallization alone.

The following table illustrates the progressive reduction of this compound through a typical two-stage crystallization process.

| Purification Stage | Starting Impurity B Level | Ending Impurity B Level |

| Crude Amisulpride | ~0.45% | ~0.45% |

| First Crystallization | 0.45% | 0.12% |

| Second Crystallization | 0.12% | < 0.05% |

Stability-Indicating Methods and Shelf-Life Determination

A stability-indicating analytical method is essential for ensuring that a drug product maintains its quality and purity throughout its shelf life. wisdomlib.org Such a method must be able to accurately measure the API and resolve it from any degradation products that may form under various environmental conditions. wisdomlib.orgwisdomlib.org For Amisulpride, this requires an analytical method, typically RP-HPLC, that can separate the main component from Impurity B and other potential degradants. wisdomlib.orgsphinxsai.comresearchgate.net

To develop and validate this method, forced degradation studies are performed. benthamdirect.com In these studies, the Amisulpride drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. wisdomlib.orgbenthamdirect.com The resulting degradation products are analyzed to ensure the method can effectively separate them from the intact drug. benthamdirect.com One study identified four degradation products after exposing Amisulpride to various stress conditions. benthamdirect.com Once a robust, stability-indicating method is validated, it is used in long-term stability studies under ICH-prescribed conditions to establish the re-test period or shelf-life for the drug substance and product. nih.govresearchgate.net

Development of Alternative Synthetic Routes to Minimize Impurity B

A proactive approach to impurity control involves the development of alternative synthetic routes that are inherently cleaner and minimize the formation of specific impurities like Impurity B. google.com Research in this area aims to avoid reaction conditions or intermediates that are known to favor impurity formation.

Strategies for developing improved synthetic routes include:

Novel Catalysts and Reagents: The use of more selective catalysts or coupling agents can direct the reaction more efficiently toward the desired product, reducing side reactions. For instance, a patent describes a method for preparing this compound using boron tribromide as a catalyst in a uniform liquid phase system, which suggests that controlling demethylation reactions is key. wipo.int

Alternative Intermediates: Synthesizing Amisulpride through different intermediate compounds might circumvent the formation pathway of Impurity B. Several patents outline various synthetic pathways starting from different raw materials, such as p-aminosalicylic acid or 4-amino-2-methoxybenzoic acid, which can influence the final impurity profile. google.comgoogle.comgoogle.com

Process Conditions: Exploring different solvents, temperature ranges, and reaction times can significantly impact the impurity profile. A patented process for Amisulpride preparation highlights the importance of specific solvents and temperature control to achieve high purity (≥99%) and yield. google.com

By continuously refining synthetic methodologies, pharmaceutical manufacturers can enhance product quality, improve process efficiency, and ensure greater patient safety.

Research Challenges and Future Directions in Amisulpride Impurity B Studies

Emerging Analytical Technologies for Trace Impurity Detection

The accurate detection and quantification of trace-level impurities are paramount. labcompare.com While traditional methods like High-Performance Liquid Chromatography (HPLC) have been the standard for impurity profiling, the complexity of pharmaceutical matrices demands more sensitive and selective technologies. pharmtech.comveeprho.com

Current Landscape and Emerging Trends:

High-Resolution Mass Spectrometry (HRMS): Techniques such as HRMS, often coupled with liquid chromatography (LC-MS), are becoming indispensable for impurity identification. pharmtech.comapacsci.com HRMS provides high-resolution and sensitive detection, enabling the elucidation of complex chemical structures. pharmtech.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant improvements over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity, which are crucial for resolving closely related impurities. veeprho.com

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC provides enhanced separation power by employing two different chromatographic columns, increasing the likelihood of detecting and quantifying trace impurities that might co-elute in a single-dimension separation. veeprho.com

Mass Detection Technology: The integration of compact and user-friendly mass detectors with standard UV workflows in HPLC is streamlining the analytical process, providing valuable structural information alongside quantification. labcompare.com

Table 1: Comparison of Analytical Technologies for Impurity Detection

| Technology | Advantages | Challenges |

| HPLC-UV | Robust, well-established, quantitative. researchgate.net | Limited specificity for unknown impurities, may not detect non-UV active compounds. pharmtech.com |

| UHPLC | Higher resolution, faster analysis, increased sensitivity. veeprho.com | Higher back-pressure, potential for frictional heating. |

| LC-MS/HRMS | High sensitivity and selectivity, provides structural information. pharmtech.comapacsci.com | Higher cost and complexity, potential for matrix effects. labcompare.com |

| 2D-LC | Greatly enhanced peak capacity and resolution for complex mixtures. veeprho.com | Increased analysis time and complexity. |

Advanced Computational Tools for Impurity Pathway Prediction and Risk Assessment

Understanding how Amisulpride (B195569) Impurity B is formed is critical for its control. merieuxnutrisciences.com Computational tools are increasingly being used to predict degradation pathways and the formation of process-related impurities.

Predictive Software and Methodologies:

In Silico Degradation Prediction: Software programs can simulate forced degradation studies, predicting the likely degradation products of a drug substance under various stress conditions (e.g., acid, base, oxidation, light). acs.org This allows for a proactive approach to identifying potential impurities like Amisulpride Impurity B.

AI and Machine Learning: Artificial intelligence and machine learning algorithms are being developed to predict reaction impurities by mining large chemical reaction databases. researchgate.netmit.eduresearchgate.net These tools can analyze the starting materials, reagents, and reaction conditions to forecast the formation of by-products.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used in computational toxicology to predict the potential toxicity of impurities based on their chemical structure, aiding in early risk assessment. neovarsity.org

Strategies for Unknown Impurity Identification and Structural Elucidation

Identifying and characterizing unknown impurities that may arise during synthesis or storage is a significant analytical challenge. merieuxnutrisciences.comregistech.com A multi-pronged approach is often necessary for definitive structural elucidation.

Systematic Identification Workflow:

Initial Detection and Mass Determination: The process typically begins with LC-MS to detect the unknown impurity and determine its accurate mass. researchgate.net

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is then used to fragment the impurity, providing crucial information about its substructures. researchgate.net

Isolation and Enrichment: If the concentration of the impurity is low, isolation techniques such as preparative HPLC or solid-phase extraction may be required to obtain a sufficient quantity for further analysis. researchgate.netregistech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, NMR spectroscopy is the gold standard, providing detailed information about the connectivity of atoms within the molecule. conicet.gov.arresearchgate.net

Confirmatory Synthesis: In many cases, the proposed structure of the impurity is confirmed by synthesizing the compound and comparing its analytical data (e.g., chromatographic retention time, mass spectrum, NMR spectrum) with that of the isolated impurity. registech.com

Interdisciplinary Research on Impurity Control and Drug Quality Assurance

Ensuring the quality of pharmaceutical products requires a collaborative effort across multiple disciplines. The control of this compound is not solely an analytical chemistry problem but involves expertise from various fields.

Key Areas of Interdisciplinary Collaboration:

Process Chemistry and Chemical Engineering: Optimizing the synthetic route and manufacturing process to minimize the formation of this compound is a primary goal. registech.com This involves understanding reaction kinetics and thermodynamics to control side reactions.

Formulation Science: The interaction between the active pharmaceutical ingredient (API) and excipients in the final drug product can sometimes lead to the formation of degradation products. registech.com Formulation scientists play a crucial role in developing stable dosage forms.

Regulatory Affairs: A thorough understanding of global regulatory requirements for impurity control is essential for successful drug approval and marketing. scirp.orgresearchgate.net

Toxicology: Toxicologists assess the potential health risks associated with impurities, helping to establish safe limits for their presence in the final drug product. merieuxnutrisciences.com

The continuous evolution of analytical technologies, coupled with advancements in computational prediction and a commitment to interdisciplinary collaboration, will be instrumental in addressing the existing challenges and shaping the future of impurity research for compounds like this compound, ultimately contributing to safer and more effective medicines.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Amisulpride Impurity B in drug substances?

- Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly employed for impurity profiling. For enhanced sensitivity and specificity, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is recommended, particularly for low-abundance impurities. Method validation must include specificity testing by spiking drug substances with Impurity B and demonstrating resolution from structurally similar compounds .

- Data Requirements : Submit chromatograms with labeled peaks, retention times, and integrated areas for representative batches. Include validation parameters (linearity, accuracy, precision) per ICH Q2(R2) guidelines .

Q. How do regulatory guidelines (e.g., ICH, FDA) define acceptable thresholds for this compound?

- Methodology : Thresholds are determined based on toxicological risk assessments and batch data. ICH Q3A recommends identification thresholds of 0.1% for impurities in drug substances. For quantification, develop a calibration curve using certified reference standards of Impurity B and validate against spiked samples .

- Data Contradictions : If batch data exceed thresholds, structural identification via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is mandatory, even if the impurity is not fully characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.